molecular formula C16H17NO6S B2570700 N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 333449-93-7

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2570700
CAS No.: 333449-93-7
M. Wt: 351.37
InChI Key: MCPGDMPLCLMLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of glycine, with additional methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and phenylsulfonyl chloride.

    Formation of Intermediate: The 3,4-dimethoxyaniline reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)amine.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)alanine: Similar structure but with an alanine backbone instead of glycine.

    N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)serine: Contains a serine backbone, adding a hydroxyl group to the structure.

    N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)valine: Features a valine backbone, introducing a branched alkyl chain.

Uniqueness: N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-14-9-8-12(10-15(14)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPGDMPLCLMLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 20 ml portion of 1 M sodium hydroxide aqueous solution was added to a tetrahydrofuran solution (20 ml) of 2.48 g of ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate and stirred at room temperature for 2 hours. This was acidified by adding 1 M hydrochloric acid and then layer separation operation was carried out by adding chloroform thereto, and the organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 2.28 g of [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetic acid as a pale yellow foamy substance.
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ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate
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20 mL
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